- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenes, ChemCatChem, 2014, 6(5), 1333-1339
Cas no 95-86-3 (2,4-Diaminophenol)
2,4-Diaminophenol structure
Product Name:2,4-Diaminophenol
N.o CAS:95-86-3
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD00025290
CID:81785
PubChem ID:7266
Update Time:2024-10-25
2,4-Diaminophenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- Chave InChI: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- SMILES: OC1C(N)=CC(N)=CC=1
Propriedades Computadas
- Massa Exacta: 124.06400
- Massa monoisotópica: 196.017018
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 97.1
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 72.3
- XLogP3: 0.5
Propriedades Experimentais
- Densidade: 1.1683 (rough estimate)
- Ponto de Fusão: 79°C (rough estimate)
- Ponto de ebulição: 347.4℃ at 760 mmHg
- Ponto de Flash: 163.9°C
- Índice de Refracção: 1.5745 (estimate)
- PSA: 72.27000
- LogP: 1.71900
2,4-Diaminophenol Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Diaminophenol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145506-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
$548.99 | 2023-08-31 | |
| Alichem | A019145506-10g |
2,4-Diaminophenol |
95-86-3 | 95% | 10g |
$822.97 | 2023-08-31 | |
| Fluorochem | 216840-250mg |
2,4-Diaminophenol |
95-86-3 | 95% | 250mg |
£119.00 | 2022-02-28 | |
| Fluorochem | 216840-1g |
2,4-Diaminophenol |
95-86-3 | 95% | 1g |
£296.00 | 2022-02-28 | |
| Fluorochem | 216840-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
£888.00 | 2022-02-28 | |
| Enamine | EN300-35023-0.05g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.05g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.1g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.1g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.25g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.25g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.5g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.5g |
$21.0 | 2025-03-18 | |
| Enamine | EN300-35023-1.0g |
2,4-diaminophenol |
95-86-3 | 80.0% | 1.0g |
$26.0 | 2025-03-18 |
2,4-Diaminophenol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 0.1 MPa, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Tetrahydrofuran , Water ; 10 min
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
Referência
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenes, Synthetic Communications, 2006, 36(18), 2699-2704
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 0.48 MPa, 65 °C; 0.5 h, 0.85 MPa, 65 °C
Referência
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Glyoxylic acid , Hydrazine hydrate (1:1) ; rt
1.2 Catalysts: Zinc ; 2 min, rt
1.2 Catalysts: Zinc ; 2 min, rt
Referência
- A new reagent for selective reduction of nitro group, Indian Journal of Chemistry, 2009, (9), 1315-1318
Método de produção 5
Condições de reacção
1.1 Reagents: Formic acid , Hydrazine Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
Referência
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dust, Synthetic Communications, 2003, 33(2), 281-289
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Magnesium Solvents: Methanol ; 50 min, rt
Referência
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds, Indian Journal of Chemistry, 2003, (11), 2885-2887
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 2761204-70-8 (composite with silica and Pd nanoparticles) Solvents: Water ; 2 h, rt
Referência
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction condition, Inorganic Chemistry Communications, 2022, 137,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 60 min, 0.2 MPa, 50 °C
Referência
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source, Applied Organometallic Chemistry, 2019, 33(4),
Método de produção 9
Condições de reacção
Referência
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenol, Journal of Scientific & Industrial Research, 1948, 7, 71-6
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Silicic acid (H4SiO4), tetraethyl ester, polymer with triethoxymethylsilane Solvents: Methanol ; 1 h, 1 bar, rt
Referência
- Selective hydrogenation of functionalized nitroarenes under mild conditions, Catalysis Science & Technology, 2011, 1(9), 1616-1623
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Yttrium sesquioxide , Silver Solvents: Ethanol ; 2 MPa, rt; rt → 140 °C; 3 - 6 h, 2 MPa, 140 °C
Referência
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Chitosan , Iron alloy, base, Fe 83-85,W 8.50-9.50,Cr 4.00,Mo 0.90,V 0.60-0.80,C 0.55-0.65,M… Solvents: Water ; 5 min, rt
Referência
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura Reaction, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Platinum Solvents: Water ; 2 - 3 h, 25 °C
Referência
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions, Molecular Diversity, 2020, 24(4), 985-995
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Citric acid (loaded on iron oxide) , Iron oxide (Fe3O4) (copper supported citric acid modified) , Copper Solvents: Ethanol , Water ; 5 min, 45 °C
Referência
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compounds, Applied Organometallic Chemistry, 2017, 31(12),
Método de produção 15
Condições de reacção
1.1 Catalysts: Nickel dichloride Solvents: Water ; 20 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
Referência
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solvent, Organic Chemistry: An Indian Journal, 2014, 10(2), 59-62
Método de produção 16
Condições de reacção
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 17 min, reflux
1.2 Reagents: Sodium borohydride ; 17 min, reflux
Referência
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent, Organic Chemistry: An Indian Journal, 2013, 9(8), 313-317
Método de produção 17
Condições de reacção
1.1 Reagents: Ammonium formate , Zinc Solvents: Methanol
Referência
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compounds, Indian Journal of Chemistry, 2001, (1), 75-77
Método de produção 18
Condições de reacção
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol
Referência
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compounds, Indian Journal of Chemistry, 2000, (9), 709-711
Método de produção 19
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; 10 min, 140 °C
Referência
- Selective reduction of nitro compounds using CeY zeolite under microwaves, Journal of the Korean Chemical Society, 2010, 54(1), 55-58
Método de produção 20
Condições de reacção
1.1 Reagents: Ammonium formate Solvents: Water ; 10 min
Referência
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwaves, Proceedings of ECSOC-10, 2006, ,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95-86-3)2,4-Diaminophenol
Número da Ordem:A858802
Estado das existências:in Stock
Quantidade:250mg/1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:14
Preço ($):328.0/816.0/2449.0
E- mail:sales@amadischem.com
2,4-Diaminophenol Literatura Relacionada
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95-86-3)2,4-Diaminophenol
Pureza:99%/99%/99%
Quantidade:250mg/1g/5g
Preço ($):328.0/816.0/2449.0